

# spectroscopic comparison of 4-bromo-2-methoxy-6-methylphenol isomers

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylphenol

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A comprehensive spectroscopic comparison of **4-bromo-2-methoxy-6-methylphenol** and its isomers is crucial for researchers, scientists, and drug development professionals in ensuring the correct identification and purity of these compounds. This guide provides a detailed analysis of their spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols. Due to the limited availability of published experimental data for all isomers of **4-bromo-2-methoxy-6-methylphenol**, this guide will focus on the available data for closely related analogs and provide a framework for their comparative analysis.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-bromo-2-methoxyphenol, a closely related compound, to provide a foundational reference. Data for specific isomers of **4-bromo-2-methoxy-6-methylphenol** will be added as it becomes available.

### <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Spectral Data for 4-Bromo-2-methoxyphenol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.00-6.97	m	-	Aromatic-H
6.80	d	8.24	Aromatic-H
5.51	s	-	OH
3.88	s	-	OCH <sub>3</sub>

Note: Data obtained from CDCl<sub>3</sub> as the solvent.[\[1\]](#)

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Spectral Data for 4-Bromo-2-methoxyphenol

Chemical Shift ( $\delta$ ) ppm	Assignment
147.23	C-O
144.91	C-OH
124.19	Aromatic C-H
115.75	Aromatic C-H
114.18	Aromatic C-Br
111.57	Aromatic C-H
56.16	OCH <sub>3</sub>

Note: Data obtained from CDCl<sub>3</sub> as the solvent.[\[1\]](#)

## Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol

m/z	Interpretation
204	$[M+2]^+$
202	$[M]^+$
187	$[M-CH_3]^+$

Note: Data obtained via GC-MS with electron ionization (EI) at 70 eV.[\[2\]](#)

## Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ).
- Instrumentation: Use a 400 MHz NMR spectrometer.
- $^1H$  NMR Acquisition: Acquire the proton NMR spectrum with a pulse angle of  $45^\circ$ , a relaxation delay of 2 seconds, and 16 scans.
- $^{13}C$  NMR Acquisition: Obtain the carbon NMR spectrum with complete proton decoupling.
- Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, use the KBr pellet method by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin pellet. Alternatively, dissolve the sample in a solvent like chloroform and cast a thin film on a salt plate.
- Data Acquisition: Record the IR spectrum in the range of  $4000-400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Co-add 32 scans to improve the signal-to-noise ratio.

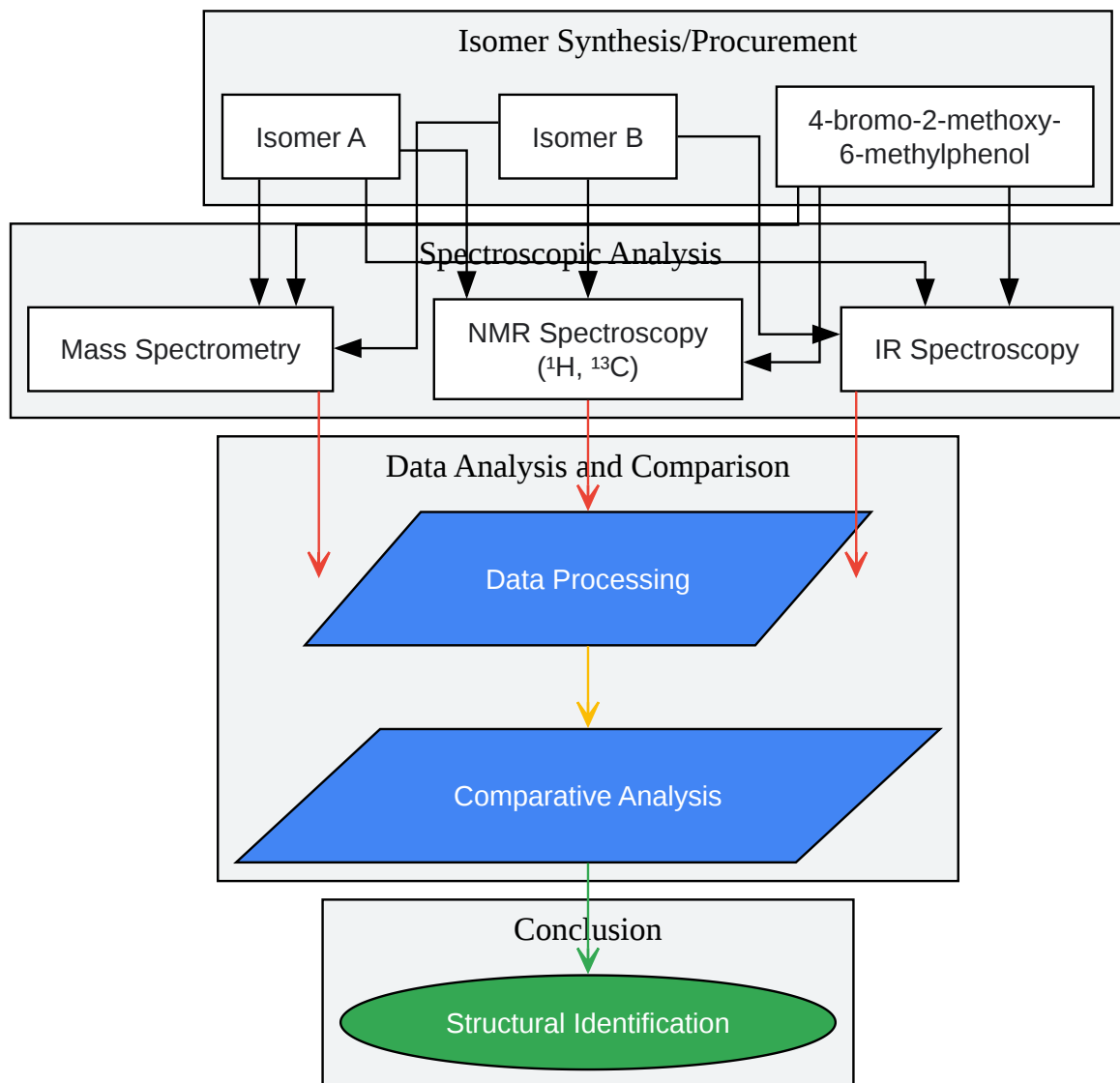
- **Data Analysis:** Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present.

## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the compound in a volatile solvent such as methanol or dichloromethane.
- **Instrumentation:** Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- **Data Acquisition:** Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  40-300).
- **Data Analysis:** Analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers of **4-bromo-2-methoxy-6-methylphenol**.



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Caption: Workflow for the spectroscopic comparison of isomers.

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## References

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